3,9-Diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound characterized by the presence of two nitrogen atoms in its structure. This compound is notable for its unique bicyclic framework, which contributes to its chemical properties and potential applications in various scientific fields. The systematic name reflects its structural complexity, indicating the specific arrangement of atoms within the molecule.
3,9-Diazabicyclo[4.2.1]nonan-4-one belongs to the class of diazabicyclic compounds. These compounds are often studied for their biological activity and utility as building blocks in organic synthesis.
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the reaction of suitable diamines with carbonyl compounds, followed by cyclization to form the bicyclic structure.
Key steps in the synthesis may include:
The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by its chemical formula . The bicyclic nature of the compound is crucial for its chemical behavior and interactions.
3,9-Diazabicyclo[4.2.1]nonan-4-one can participate in various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxides while reduction could produce amines or other derivatives.
The mechanism by which 3,9-Diazabicyclo[4.2.1]nonan-4-one exerts its effects typically involves interactions with biological targets such as enzymes or receptors. These interactions can lead to alterations in biological pathways, making this compound significant in pharmacological studies.
3,9-Diazabicyclo[4.2.1]nonan-4-one has several scientific applications:
3,9-Diazabicyclo[4.2.1]nonan-4-one represents a synthetically versatile bridged bicyclic framework. Its systematic name denotes a saturated 9-atom bicyclic structure with bridgehead nitrogen atoms at positions 3 and 9, a ketone group at position 4, and a [4.2.1] ring fusion (bridging atoms: 4 between bridgeheads, 2 and 1 in separate paths). The molecular formula is uniformly identified as C7H12N2O across sources [1] [2]. Key structural features include:
The SMILES notation (O=C1NCC(N2)CCC2C1) precisely encodes the connectivity and carbonyl position [2]. This scaffold serves as a precursor for N-substituted derivatives, where alkyl or aryl groups modify the tertiary nitrogen's properties. Common analogues include:
Table 1: Structural Derivatives of 3,9-Diazabicyclo[4.2.1]nonan-4-one
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent |
---|---|---|---|---|
3,9-Diazabicyclo[4.2.1]nonan-4-one | C7H12N2O | 140.18 g/mol | 1210963-09-9 | H (Parent compound) |
9-Methyl derivative | C8H14N2O | 154.21 g/mol | 1133057-96-1 | -CH3 |
9-Cyclopropyl derivative | C10H16N2O | 180.25 g/mol | 1210949-40-8 | -C3H5 (cyclopropyl) |
(1R,6S)-3-(6-aminopyridin-3-yl) derivative | C13H17N4O | Not reported | 1838704-91-8 | 6-aminopyridin-3-yl |
The exploration of diazabicyclo[4.2.1]nonane systems gained momentum in the late 20th century, driven by interest in constrained heterocyclic scaffolds for medicinal chemistry. A pivotal 1987 study published in the European Journal of Medicinal Chemistry documented synthetic routes to 9-methyl-3,9-diazabicyclo[4.2.1]nonane analogues and evaluated their spasmolytic (muscle-relaxing) activity [3]. This work established foundational synthetic methodologies, including:
The parent compound, 3,9-diazabicyclo[4.2.1]nonan-4-one, was formally cataloged with the CAS registry number 1210963-09-9, reflecting its identification as a discrete chemical entity [2]. Subsequent research focused on optimizing synthetic efficiency and accessing derivatives like the 9-cyclopropyl variant (CAS 1210949-40-8) to modulate steric and electronic properties [4]. The development of enantioselective syntheses, such as those yielding (1R,6S) configurations, further expanded accessible chemical space [7].
This scaffold occupies a strategic niche in bioactive molecule design due to its:
Early pharmacological studies revealed that 9-methyl analogues exhibit spasmolytic effects, suggesting potential as smooth muscle relaxants or neuromuscular agents [3]. Current research leverages this scaffold in designing:
Table 2: Research Applications of 3,9-Diazabicyclo[4.2.1]nonan-4-one Analogues
Derivative Type | Biological Activity Investigated | Key Research Findings |
---|---|---|
9-Methyl | Spasmolytic activity | Demonstrated significant smooth muscle relaxation |
9-Cyclopropyl | Not explicitly reported | Valued for steric/electronic modulation in SAR studies |
3-(6-aminopyridin-3-yl) | Not explicitly reported | Extends conjugation for target engagement (e.g., kinases) |
The commercial availability of the core structure and key derivatives (e.g., from BLD Pharm and Moldb) underscores their utility as building blocks in drug discovery [2] [4] [5]. Storage typically requires sealed, dry conditions at 2–8°C to maintain stability [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3